molecular formula C12H12N2O2 B8328266 Methyl 1-methyl-6-vinyl-1H-indazole-3-carboxylate

Methyl 1-methyl-6-vinyl-1H-indazole-3-carboxylate

Cat. No. B8328266
M. Wt: 216.24 g/mol
InChI Key: CAAPOWBVNWRUFV-UHFFFAOYSA-N
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Patent
US09139539B2

Procedure details

To the solution of methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate (60 mg, 0.22 mmol) in DMF (10 mL), tributyl(vinyl)tin (99 μL, 0.34 mmol), Pd(Ph3)4 (11 mg, 9 μmol) was added. After the addition was completed, the mixture was stirred at 90° C. for 4 h under Ar. Then the solvent was removed under reduced pressure. Purification by CC afforded compound 9a (52 mg, 88%).
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
99 μL
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Ph3)4
Quantity
11 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:12]([O:14][CH3:15])=[O:13])=[N:7][N:8]2[CH3:11])=[CH:4][CH:3]=1.[CH2:16]([Sn](CCCC)(CCCC)C=C)[CH2:17]CC>CN(C=O)C>[CH3:11][N:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([CH:16]=[CH2:17])[CH:10]=2)[C:6]([C:12]([O:14][CH3:15])=[O:13])=[N:7]1

Inputs

Step One
Name
Quantity
60 mg
Type
reactant
Smiles
BrC1=CC=C2C(=NN(C2=C1)C)C(=O)OC
Name
Quantity
99 μL
Type
reactant
Smiles
C(CCC)[Sn](C=C)(CCCC)CCCC
Name
Pd(Ph3)4
Quantity
11 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 4 h under Ar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
Then the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by CC

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1N=C(C2=CC=C(C=C12)C=C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 109.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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